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For Researchers, Scientists, and Drug Development Professionals

Introduction
LEO 39652 is a novel, topically administered phosphodiesterase 4 (PDE4) inhibitor developed

for the treatment of atopic dermatitis (AD).[1][2] It is designed as a "dual-soft" drug, a concept

aimed at maximizing local activity in the skin while minimizing systemic side effects.[3][4] This

is achieved by incorporating ester functionalities into the molecule, rendering it susceptible to

rapid hydrolysis into inactive metabolites by esterases in both the blood and the liver.[3][5]

Preclinical studies demonstrated high exposure in the skin, yet clinical investigations suggested

a lack of efficacy, potentially due to insufficient drug availability at the target site in patients.[3]

[5]

These application notes provide a comprehensive overview of the preclinical and early clinical

data for LEO 39652, along with detailed protocols for key experimental procedures to aid

researchers in the evaluation of this and similar topical compounds.

Data Presentation
Table 1: In Vitro Pharmacodynamics of LEO 39652
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Parameter Target/Assay Value (IC50) Source

Enzyme Inhibition PDE4A 1.2 nM [1]

PDE4B 1.2 nM [1]

PDE4C 3.0 nM [1]

PDE4D 3.8 nM [1]

Cellular Anti-

inflammatory Activity

TNF-α release

(human PBMCs)
6.0 nM [1]

Table 2: Preclinical and Clinical Pharmacokinetic
Parameters of LEO 39652

Species/Syste
m

Route Parameter Value Source

Rat Intravenous Total Clearance 930 mL/min/kg [1]

Minipig Intravenous Total Clearance 200 mL/min/kg [1]

Monkey Intravenous Total Clearance 300 mL/min/kg [1]

Human (ex vivo)

Topical (on

barrier-impaired

skin)

Dermal

Interstitial Fluid

(dISF)

Concentration

33 nM [5]

Comparator:

LEO 29102

Topical (on

barrier-impaired

skin)

Dermal

Interstitial Fluid

(dISF)

Concentration

2100 nM [5]

Signaling Pathway and Metabolism
The primary mechanism of action for LEO 39652 is the inhibition of PDE4 enzymes. This

inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an

accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA),

which in turn phosphorylates and inactivates various pro-inflammatory transcription factors,
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ultimately reducing the production of cytokines like TNF-α. The "dual-soft" design ensures that

if LEO 39652 enters systemic circulation, it is rapidly hydrolyzed into inactive metabolites,

minimizing systemic PDE4 inhibition.
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Caption: Mechanism of action and metabolism of LEO 39652.
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Experimental Protocols
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test

compound against specific PDE4 isoforms.

PDE4 Inhibition Assay Workflow

Prepare Reagents:
- Recombinant PDE4 Isoform

- FAM-cAMP (Substrate)
- Test Compound (e.g., LEO 39652)

- Assay Buffer

Incubate Enzyme, Substrate,
and Test Compound
(e.g., 60 min at RT)

Enzymatic Reaction:
PDE4 hydrolyzes FAM-cAMP

Add Stop Reagent
(Binding Reagent)

Measure Signal
(e.g., TR-FRET)

Analyze Data:
- Plot % Inhibition vs. [Compound]

- Calculate IC50

Click to download full resolution via product page

Caption: Workflow for in vitro PDE4 enzyme inhibition assay.

Methodology:

Reagent Preparation:

Prepare a dilution series of LEO 39652 in DMSO, followed by a further dilution in the

assay buffer.

Dilute recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme to the desired

concentration in assay buffer.

Dilute a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.

Assay Procedure (96-well plate format):
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Add 25 µL of the test compound dilutions to the wells.

Add 25 µL of the diluted enzyme solution to initiate the reaction.

Incubate the plate at room temperature for 60 minutes.

Add 50 µL of the FAM-cAMP substrate solution.

Incubate for another 60 minutes at room temperature.

Detection:

Stop the reaction by adding a binding reagent (as per commercial kit instructions, e.g.,

IMAP TR-FRET).

Read the plate on a suitable fluorescence plate reader according to the assay kit's

specifications.

Data Analysis:

Calculate the percent inhibition for each concentration of LEO 39652 relative to vehicle

controls.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TNF-α Release Assay in Human PBMCs
This protocol measures the anti-inflammatory activity of a compound by quantifying its ability to

inhibit TNF-α release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear

cells (PBMCs).

Methodology:

PBMC Isolation:

Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g.,

with Ficoll-Paque).
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Wash the isolated cells and resuspend them in a suitable cell culture medium (e.g., RPMI-

1640) at a concentration of 1x10^6 cells/mL.

Assay Procedure:

Plate 100 µL of the cell suspension into each well of a 96-well plate.

Add 50 µL of LEO 39652 dilutions (prepared in culture medium) to the wells and pre-

incubate for 1 hour at 37°C in a 5% CO2 incubator.

Add 50 µL of LPS solution (e.g., final concentration of 100 ng/mL) to stimulate TNF-α

production.

Incubate the plate for 18-24 hours at 37°C.

Quantification of TNF-α:

Centrifuge the plate to pellet the cells.

Collect the supernatant from each well.

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit

according to the manufacturer's instructions.

Data Analysis:

Calculate the percent inhibition of TNF-α release for each LEO 39652 concentration

compared to the LPS-stimulated vehicle control.

Determine the IC50 value by plotting percent inhibition against compound concentration.

Protocol 3: Ex Vivo Skin Permeation and Target
Engagement Study
This protocol uses an ex vivo human skin explant model to assess the skin penetration of a

topical formulation and its pharmacodynamic effect (target engagement).
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Ex Vivo Skin Explant Workflow

Sampling Methods Analysis Endpoints

Prepare Human
Skin Explants
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Barrier Disruption
(Tape Stripping)

Apply Topical Formulation
(e.g., LEO 39652 cream)
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Skin Punch
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Open Flow
Microperfusion (dISF)

Sample Analysis

PK Analysis:
Drug Concentration

(LC-MS/MS)

PD Analysis:
cAMP Levels

(ELISA)
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Caption: Workflow for ex vivo skin permeation and target engagement.

Methodology:

Skin Preparation:

Obtain fresh human skin from elective surgery (e.g., abdominoplasty) with appropriate

ethical approval.

Remove subcutaneous fat and cut the skin into sections for mounting in diffusion cells or

for culture.

For barrier-impaired models, perform tape stripping on the skin surface to remove layers

of the stratum corneum.

Formulation Application:

Apply a finite dose of the LEO 39652 topical formulation to the epidermal surface of the

skin explant.
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Incubation and Sampling:

Incubate the skin explants at 37°C in a humidified atmosphere.

At various time points, collect samples:

Pharmacokinetics (PK):

Dermal Interstitial Fluid (dISF): Use open flow microperfusion to collect dISF for

measurement of unbound drug concentration.

Total Skin Concentration: Take full-thickness punch biopsies. Homogenize the tissue

and extract the drug for analysis.

Pharmacodynamics (PD):

Take full-thickness punch biopsies, homogenize the tissue, and measure cAMP levels

using a commercial ELISA kit.

Sample Analysis:

Quantify the concentration of LEO 39652 and its metabolites in dISF and skin

homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass

spectrometry) method.

Data Interpretation:

Correlate the drug concentration in the skin (PK) with the change in cAMP levels (PD) to

establish a PK/PD relationship and assess target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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